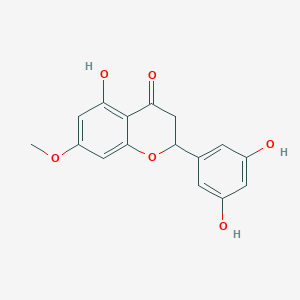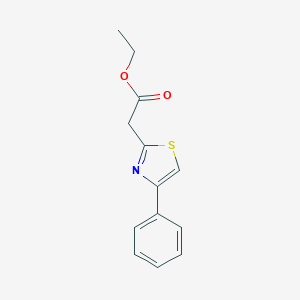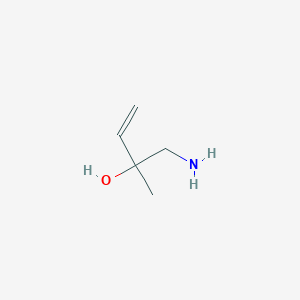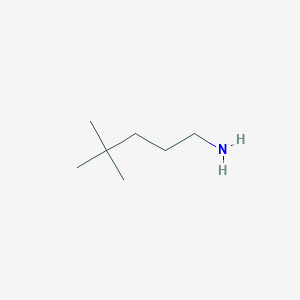![molecular formula C7H9N5O B180212 5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 114936-13-9](/img/structure/B180212.png)
5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . These compounds have been studied for their inhibitory activities against cyclin-dependent kinases (CDKs), making them interesting targets for cancer chemotherapy .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of chemical reactions . For instance, one method involves the reaction of an ethyl ester derivative with hydrazine hydrate in absolute ethanol . The reaction mixture is heated at reflux for several hours, then allowed to cool down to room temperature .Molecular Structure Analysis
The molecular structure of “5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one” is characterized by a pyrazolo[3,4-d]pyrimidine core . This core is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines are complex and involve multiple steps . These reactions often involve the formation of new carbon-nitrogen bonds and the removal of various functional groups .Applications De Recherche Scientifique
Cancer Treatment: CDK2 Inhibition
The compound has been identified as a potential inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which is a crucial target for cancer therapy . CDK2 is involved in the cell cycle and its inhibition can lead to the selective targeting of tumor cells. Derivatives of this compound have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating potent inhibitory effects .
Antiproliferative Agent
Due to its ability to inhibit CDK2, the compound has also been explored as an antiproliferative agent . It has demonstrated the potential to halt the proliferation of cancer cells, thereby preventing the spread of tumors. This application is particularly promising for developing new cancer treatments that are more selective and less harmful to healthy cells .
Apoptosis Induction
In addition to inhibiting cell proliferation, this compound has been associated with the induction of apoptosis within cancer cells . Apoptosis, or programmed cell death, is a mechanism that can be exploited to eliminate cancer cells without affecting surrounding healthy tissue, making it a valuable therapeutic strategy .
Cell Cycle Alteration
Research has shown that the compound can cause significant alterations in cell cycle progression . By disrupting the normal cycle of cell division, it can effectively prevent cancer cells from multiplying, which is a key aspect of cancer treatment strategies .
Antimicrobial Activity
While the primary focus has been on cancer treatment, derivatives of this compound have also been investigated for their antimicrobial properties . The ability to target microbial infections could make it a useful component in the development of new antibiotics or antifungal agents.
Antiviral Therapeutics
Compounds containing the pyrazolo[3,4-d]pyrimidin-4-one scaffold have shown potential antiviral activity . This suggests that they could be developed into antiviral drugs, possibly offering an alternative to existing medications like Ribavirin for certain viral infections.
Enzymatic Activity Modulation
The compound’s influence on enzymatic activity extends beyond CDK2. It may affect other enzymes involved in cell metabolism and regulation, which could have implications for treating a variety of diseases where enzyme dysfunction plays a role .
Synthetic Chemistry
In the field of synthetic chemistry, this compound serves as a building block for creating a wide array of derivatives with diverse biological activities . Its versatility in synthesis allows for the exploration of new medicinal compounds with tailored properties for specific therapeutic applications.
Mécanisme D'action
Target of Action
The primary target of 5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2 . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s molecular weight (17918) and melting point (147 °C) suggest it may have suitable ADME properties .
Result of Action
The result of the compound’s action is the significant inhibition of cell growth. The compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48 to 90 nM .
Orientations Futures
The future directions for research on “5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one” and similar compounds could involve further exploration of their potential as CDK inhibitors . This could include studies to better understand their mechanism of action, as well as investigations into their potential therapeutic applications .
Propriétés
IUPAC Name |
5-amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-4-9-6-5(3-11(2)10-6)7(13)12(4)8/h3H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOYGMVLJHALMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NN(C=C2C(=O)N1N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B180135.png)










